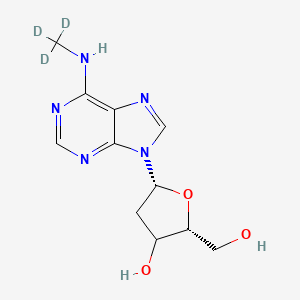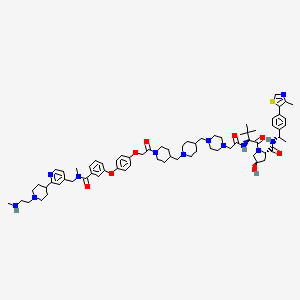
CARM1 degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CARM1 degrader-1, also known as compound 3b, is a potent and selective degrader of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is an enzyme that catalyzes the methylation of protein arginine residues, particularly on histones and other chromatin-associated proteins. This methylation plays a crucial role in regulating gene expression and has been implicated in various biological processes, including tumorigenesis and cancer progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-1 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves the following steps:
Synthesis of the CARM1 Inhibitor: The CARM1 inhibitor, such as TP-064, is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Linker Attachment: A linker molecule is attached to the CARM1 inhibitor through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Ligand Conjugation: The VHL ligand is then conjugated to the linker-inhibitor complex using similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The use of high-throughput screening and optimization of reaction conditions would be essential to ensure the efficiency and yield of the final product .
化学反应分析
Types of Reactions
CARM1 degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Coupling Reactions: Used to attach the linker and VHL ligand to the CARM1 inhibitor.
Hydrolysis: Potential degradation of the compound under certain conditions.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and other carbodiimides.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and methanol.
Catalysts: Often not required, but bases like triethylamine (TEA) may be used to facilitate reactions.
Major Products
The major product of these reactions is the fully assembled this compound, which includes the CARM1 inhibitor, linker, and VHL ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
科学研究应用
CARM1 degrader-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the effects of CARM1 inhibition and degradation on various biochemical pathways.
Biology: Helps in understanding the role of CARM1 in gene expression, chromatin remodeling, and cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers driven by CARM1 overexpression. .
作用机制
CARM1 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to both CARM1 and the VHL E3 ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of CARM1. By degrading CARM1, the compound inhibits the methylation of CARM1 substrates, such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155, thereby inhibiting cancer cell migration and proliferation .
相似化合物的比较
Similar Compounds
TP-064: A selective inhibitor of CARM1, but does not induce degradation.
PRMT5 Inhibitors: Target another member of the protein arginine methyltransferase family.
EZH2 Inhibitors: Target a different histone methyltransferase involved in gene silencing.
Uniqueness
CARM1 degrader-1 is unique in its ability to selectively degrade CARM1 through the PROTAC mechanism, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective inhibition of CARM1’s biological functions, making it a promising candidate for therapeutic development .
属性
分子式 |
C71H98N12O8S |
|---|---|
分子量 |
1279.7 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[2-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenoxy]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1 |
InChI 键 |
UVTQPVBDGGQLTA-YSPOSDDXSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)



![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)


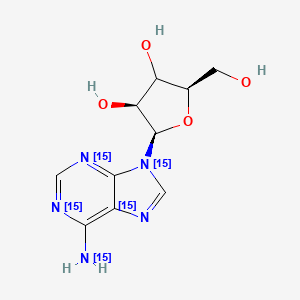
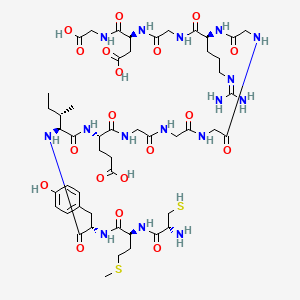
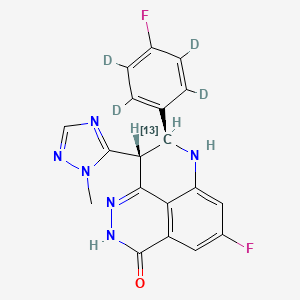
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
